molecular formula C10H12BrFO B14765159 2-Bromo-6-(t-butyl)-4-fluorophenol

2-Bromo-6-(t-butyl)-4-fluorophenol

Cat. No.: B14765159
M. Wt: 247.10 g/mol
InChI Key: DHSMIOYDMPIIFT-UHFFFAOYSA-N
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Description

2-Bromo-6-(t-butyl)-4-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and a t-butyl group attached to a phenol ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(t-butyl)-4-fluorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 6-(t-butyl)-4-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(t-butyl)-4-fluorophenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Bromo-6-(t-butyl)-4-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition. Its halogenated structure may also make it useful in probing biological pathways involving halogenated compounds.

    Medicine: Research into potential pharmaceutical applications may involve the compound as a lead structure for developing new drugs with antimicrobial or anticancer properties.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(t-butyl)-4-fluorophenol depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its halogen and phenol groups, affecting their activity or function. The t-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme inhibition to receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorophenol: Lacks the t-butyl group, which can affect its reactivity and applications.

    6-(t-butyl)-4-fluorophenol: Lacks the bromine atom, which can influence its chemical behavior and biological activity.

    2-Bromo-6-(t-butyl)phenol: Lacks the fluorine atom, which can alter its electronic properties and reactivity.

Uniqueness

2-Bromo-6-(t-butyl)-4-fluorophenol is unique due to the combination of bromine, fluorine, and t-butyl substituents on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications. The presence of multiple halogens and a bulky t-butyl group can influence its reactivity, stability, and interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-bromo-6-tert-butyl-4-fluorophenol

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3

InChI Key

DHSMIOYDMPIIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

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